N-phenyl-4-sulfamoylbenzamide

Carbonic anhydrase inhibition Mitochondrial metabolism CA VA selectivity

N-Phenyl-4-sulfamoylbenzamide, formally indexed as N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5, CHEMBL23559, PubChem CID 721954), is a synthetic small molecule (C₁₃H₁₂N₂O₃S, MW 276.31 g/mol) belonging to the acylated sulfanilamide class of carbonic anhydrase (CA) inhibitors. The compound features a benzamide core linked to a 4-sulfamoylphenyl group, endowing it with a dual sulfonamide-benzamide pharmacophore in which the primary sulfamoyl moiety coordinates the catalytic zinc ion within CA active sites, while the benzamide phenyl tail contributes to isoform discrimination.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
Cat. No. B3504902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-sulfamoylbenzamide
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)(H2,14,17,18)
InChIKeyRVZUWKOTLVTOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-4-sulfamoylbenzamide (CAS 4389-07-5): A Dual Sulfonamide-Benzamide Carbonic Anhydrase Inhibitor Scaffold for Isoform-Selective Pharmacological Research and Procurement


N-Phenyl-4-sulfamoylbenzamide, formally indexed as N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5, CHEMBL23559, PubChem CID 721954), is a synthetic small molecule (C₁₃H₁₂N₂O₃S, MW 276.31 g/mol) belonging to the acylated sulfanilamide class of carbonic anhydrase (CA) inhibitors [1]. The compound features a benzamide core linked to a 4-sulfamoylphenyl group, endowing it with a dual sulfonamide-benzamide pharmacophore in which the primary sulfamoyl moiety coordinates the catalytic zinc ion within CA active sites, while the benzamide phenyl tail contributes to isoform discrimination [2]. This scaffold has been characterized as a potent inhibitor of mitochondrial carbonic anhydrase VA (CA VA) and a moderate inhibitor of cytosolic CA II and membrane-bound CA IV, with a multi-isoform inhibition profile that diverges measurably from the clinical reference acetazolamide [3].

Why N-Phenyl-4-sulfamoylbenzamide Cannot Be Replaced by Generic Carbonic Anhydrase Inhibitors: The Isoform-Selectivity Imperative in Scientific Procurement


Carbonic anhydrase inhibitors are not functionally interchangeable within this chemical class. The 4-sulfamoylphenyl-benzamide scaffold exhibits a distinctive isoform inhibition fingerprint that is highly sensitive to even minor structural perturbations. Replacing N-phenyl-4-sulfamoylbenzamide with a generic sulfonamide inhibitor such as acetazolamide would invert the potency ratio against mitochondrial CA VA versus cytosolic CA II — a critical determinant in metabolic research applications — because the benzamide phenyl tail differentially interacts with a hydrophobic pocket that varies substantially across CA isoforms [1]. Similarly, substituting with the close structural analog 4-phenyl-N-(4-sulfamoylphenyl)benzamide (the biphenyl-extended derivative) shifts the primary target engagement away from carbonic anhydrases entirely toward SUMO-activating enzyme and voltage-gated calcium channels, a consequence of the extended aryl surface that fundamentally alters target recognition [2]. Empirical inhibition data across multiple CA isoforms demonstrate that no two sulfamoylbenzamide congeners produce superimposable selectivity profiles, making informed procurement based on quantitative comparative evidence essential for reproducible research outcomes.

N-Phenyl-4-sulfamoylbenzamide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


CA VA Potency Advantage: 3.7-Fold Superior Inhibition of Mitochondrial Carbonic Anhydrase VA Versus Acetazolamide

N-Phenyl-4-sulfamoylbenzamide inhibits murine mitochondrial carbonic anhydrase VA (CA VA) with a Ki of 17 nM, compared to acetazolamide which exhibits a Ki of 63 nM against the same isoform [1]. This represents a 3.7-fold potency advantage for the target compound over the most widely used clinical CA inhibitor reference standard. Both measurements derive from the same primary study, ensuring identical assay methodology: stopped-flow CO₂ hydration monitored spectrophotometrically using phenol red indicator [2]. The benzamide phenyl tail is proposed to engage a hydrophobic sub-pocket within CA VA that is less accessible to the smaller acetazolamide molecule, providing a structural rationale for the differential [1].

Carbonic anhydrase inhibition Mitochondrial metabolism CA VA selectivity

CA IV/CA II Selectivity Ratio Differentiation: 4.8 for N-Phenyl-4-sulfamoylbenzamide Versus 6.1 for Acetazolamide

N-Phenyl-4-sulfamoylbenzamide exhibits a CA IV/CA II selectivity ratio of 4.8 (Ki CA IV = 176 nM; Ki CA II = 37 nM), whereas acetazolamide displays a ratio of 6.1 (Ki CA IV = 74 nM; Ki CA II = 12 nM) when measured under identical 4-nitrophenyl acetate hydrolysis assay conditions [1]. Although acetazolamide is more potent against both individual isoforms in absolute terms, the target compound shows a tighter Ki spread between the membrane-bound and cytosolic isoforms, indicating a different selectivity profile. The narrower ratio (4.8 vs 6.1) for the target compound reflects the modulatory contribution of the benzamide phenyl group to isoform discrimination [2].

CA isoform selectivity Membrane-bound CA IV Cytosolic CA II Selectivity profiling

CA I Sparing Profile: 13.2-Fold Weaker Inhibition of hCA I by N-Phenyl-4-sulfamoylbenzamide Relative to Acetazolamide

N-Phenyl-4-sulfamoylbenzamide is a notably weak inhibitor of human carbonic anhydrase I (hCA I), with a Ki of 3,300 nM [1]. In contrast, acetazolamide inhibits hCA I with substantially greater potency (Ki = 250 nM) as measured in independent but methodologically comparable stopped-flow CO₂ hydration assays [2]. The target compound therefore exhibits a 13.2-fold weaker inhibition of hCA I compared to acetazolamide. Since hCA I is a highly abundant cytosolic isoform in erythrocytes and the gastrointestinal tract, this weaker potency translates into a reduced potential for hCA I-mediated interference in pharmacological experiments where the intended target is CA VA or CA II [1].

CA I off-target Isoform selectivity Cytosolic carbonic anhydrase

Structural Determinant of Target Selectivity: Benzamide vs. Biphenyl Extension Determines CA vs. SUMO/Calcium Channel Engagement

Extension of the benzamide phenyl ring to a biphenyl group in the closely related analog 4-phenyl-N-(4-sulfamoylphenyl)benzamide (CID 1381590, BDBM51120) results in a complete shift in primary target engagement. Whereas N-phenyl-4-sulfamoylbenzamide is a well-characterized nanomolar CA inhibitor (Ki CA VA = 17 nM, Ki CA II = 37 nM), its biphenyl-extended analog exhibits only weak CA-related activity and instead engages entirely different targets: SUMO-activating enzyme subunit 1 (IC₅₀ = 13,800 nM) and the voltage-dependent N-type calcium channel subunit alpha-1B (IC₅₀ = 8,120 nM) [1]. This SAR divergence demonstrates that the benzamide phenyl group is not merely a passive hydrophobic appendage but a critical determinant of carbonic anhydrase target engagement. Extension beyond a single phenyl ring drastically alters the molecular recognition surface, diverting the compound away from the CA active site [2].

Structure-activity relationship Target engagement specificity Biphenyl analog comparison

N-Phenyl-4-sulfamoylbenzamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Mitochondrial CA VA Research: Investigating Gluconeogenesis, Ureagenesis, and Metabolic pH Regulation

N-Phenyl-4-sulfamoylbenzamide is the preferred chemical probe for mitochondrial CA VA functional studies, based on its 3.7-fold greater potency against CA VA (Ki = 17 nM) relative to acetazolamide (Ki = 63 nM) [1]. At a working concentration of 100 nM, the target compound achieves approximately 85% CA VA occupancy, whereas acetazolamide at the same concentration yields only approximately 61% occupancy. This potency advantage enables experiments at lower inhibitor concentrations, reducing the risk of off-target CA II engagement and preserving mitochondrial function assays in hepatocyte models where CA VA is the intended target and CA II is a confounding variable [1].

Dual CA II/CA IV Pharmacological Studies Requiring Balanced Membrane-Cytosolic Isoform Engagement

For experiments that require simultaneous inhibition of cytosolic CA II and membrane-bound CA IV with a more balanced potency profile, N-phenyl-4-sulfamoylbenzamide (CA IV/CA II ratio = 4.8) provides a narrower selectivity window than acetazolamide (ratio = 6.1) [2]. This property is relevant for renal tubular acid-base transport studies where both CA II (cytosolic) and CA IV (apical membrane) contribute to bicarbonate reabsorption, and a compound with less divergent isoform potency may simplify concentration selection for dual-target engagement [2].

Erythrocyte-Containing or Whole Blood Preparations Where hCA I Interference Must Be Minimized

The very weak hCA I inhibition by N-phenyl-4-sulfamoylbenzamide (Ki = 3,300 nM) compared to acetazolamide (Ki = 250 nM) makes this compound a suitable choice for pharmacological experiments involving erythrocyte-containing media or whole blood preparations, where the highly abundant hCA I isoform (present at approximately 150 μM in erythrocytes) can act as a substantial inhibitor sink and confound results [3]. At a working concentration of 100 nM, less than 3% of hCA I is occupied by the target compound, preserving the intended pharmacology against the lower-abundance mitochondrial or membrane-bound CA isoforms [3].

Carbonic Anhydrase Scaffold Development and Structure-Activity Relationship Studies

N-Phenyl-4-sulfamoylbenzamide serves as a reference core scaffold for SAR studies in which the benzamide phenyl ring is systematically modified, because the single phenyl ring defines the boundary between CA-active and CA-inactive chemotypes. As demonstrated by the biphenyl analog 4-phenyl-N-(4-sulfamoylphenyl)benzamide, which loses CA affinity entirely, the intact benzamide pharmacophore is a structurally validated prerequisite for CA target engagement [4]. Medicinal chemistry programs exploring isoform-selective CA inhibitors can use this compound as the minimal active scaffold for designing focused libraries with substituent variation at the benzamide ring [4].

Quote Request

Request a Quote for N-phenyl-4-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.